DL-Kynurenine sulfate (salt) monohydrate
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Overview
Description
DL-Kynurenine sulfate (salt) monohydrate is a crystalline compound with the chemical formula C10H14N2O7S. It is a metabolite of the essential amino acid tryptophan and is involved in the tryptophan-kynurenine pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Kynurenine sulfate (salt) monohydrate can be synthesized through the reaction of DL-Kynurenine with sulfuric acid. The reaction typically involves dissolving DL-Kynurenine in water and then adding sulfuric acid to form the sulfate salt. The mixture is then crystallized to obtain the monohydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Kynurenine sulfate (salt) monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid.
Reduction: It can be reduced to form hydroxykynurenine.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products Formed
Kynurenic acid: Formed through oxidation.
Hydroxykynurenine: Formed through reduction.
Various derivatives: Formed through substitution reactions
Scientific Research Applications
DL-Kynurenine sulfate (salt) monohydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the tryptophan-kynurenine pathway and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases, pain syndromes, and autoimmune disorders.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
DL-Kynurenine sulfate (salt) monohydrate exerts its effects through the tryptophan-kynurenine pathway. It is metabolized to form kynurenic acid, which acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This antagonistic action helps regulate neuronal excitability and immune responses. The compound also influences the production of free radicals and has neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
L-Kynurenine: A stereoisomer of DL-Kynurenine.
Kynurenic acid: An end-product of the kynurenine pathway.
Hydroxykynurenine: A reduced form of kynurenine.
Uniqueness
DL-Kynurenine sulfate (salt) monohydrate is unique due to its specific sulfate salt form and monohydrate structure, which influence its solubility and stability. This compound’s ability to act as a precursor to various biologically active molecules makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C10H16N2O8S |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O3.H2O4S.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4;/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4);1H2 |
InChI Key |
SHULPFGDFMGUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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